Sdz-nvi-085

Catalog No.
S542890
CAS No.
104195-17-7
M.F
C15H21NO2S
M. Wt
279.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sdz-nvi-085

CAS Number

104195-17-7

Product Name

Sdz-nvi-085

IUPAC Name

(4aR,10aR)-6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g][1,4]benzoxazine

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

InChI

InChI=1S/C15H21NO2S/c1-16-6-7-18-14-9-11-10(8-12(14)16)13(17-2)4-5-15(11)19-3/h4-5,12,14H,6-9H2,1-3H3/t12-,14-/m1/s1

InChI Key

SLMAGYSTRWJTMF-TZMCWYRMSA-N

SMILES

CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC

Solubility

Soluble in DMSO

Synonyms

3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-methylthio-2H-naphth(2,3-b)-1,4-oxazine, SDZ NVI 085, SDZ NVI-085, SDZ-NVI-085

Canonical SMILES

CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC

Isomeric SMILES

CN1CCO[C@H]2[C@H]1CC3=C(C=CC(=C3C2)SC)OC

Description

The exact mass of the compound Sdz-nvi-085 is 279.1293 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sdz-nvi-085, also known as 2H-Naphth[2,3-b]-1,4-oxazine, is a compound characterized by its central nervous system stimulatory effects. It predominantly acts as a partial agonist at the alpha-1 adrenoceptor subtype, contributing to various pharmacological activities including anti-cataplexy and anti-stroke effects. The molecular formula of Sdz-nvi-085 is C15H21NO2S, with a molecular weight of approximately 279.4 g/mol. This compound has been studied for its potential in enhancing alertness and addressing disorders associated with excessive sleepiness, such as narcolepsy and cataplexy .

Primarily involving its interaction with alpha-1 adrenoceptors. It is noted for its ability to stimulate these receptors, leading to increased noradrenergic activity. This activity can inhibit cataplexy and enhance alertness. The compound exhibits a maximal response of about 75% when acting as a partial agonist and shows specificity towards certain receptor subtypes, as it is not inhibited by chloroethylclonidine .

The biological activity of Sdz-nvi-085 is largely attributed to its action on the alpha-1 adrenoceptors. By stimulating these receptors, the compound enhances noradrenergic neurotransmission, which plays a critical role in regulating wakefulness and alertness. Moreover, Sdz-nvi-085 has demonstrated efficacy in preclinical models for conditions related to rapid eye movement sleep disturbances. Its potential therapeutic applications extend to treating excessive daytime sleepiness and related disorders .

The synthesis of Sdz-nvi-085 involves specific chemical pathways that ensure the compound's purity and efficacy. While detailed synthetic routes are not extensively documented in public sources, it is understood that the compound is produced under controlled conditions to maintain quality. Typical industrial synthesis would involve large-scale production techniques that adhere to strict regulatory standards .

Sdz-nvi-085 has been explored for various applications in scientific research:

  • Neurology: It is utilized to study disorders related to rapid eye movement sleep such as narcolepsy and cataplexy.
  • Pharmacology: The compound aids in investigating the role of alpha-1 adrenoceptors in various physiological and pathological conditions.
  • Therapeutics: Due to its alertness-enhancing effects, Sdz-nvi-085 is considered a candidate for developing treatments for excessive sleepiness .

Research on Sdz-nvi-085 indicates that it interacts specifically with alpha-1 adrenoceptors, leading to significant biological responses. Studies have shown its ability to modulate neurotransmission pathways effectively, which may contribute to its therapeutic potential in treating sleep-related disorders. Further investigation into its interactions with other neurotransmitter systems could provide insights into its broader pharmacological profile .

Several compounds share structural or functional similarities with Sdz-nvi-085. Below are some notable examples:

Compound NameMolecular FormulaKey Features
ClonidineC9H9Cl2NAlpha-2 adrenergic agonist; used for hypertension
PhenylephrineC9H13NO2Alpha-1 adrenergic agonist; vasoconstrictor
MidodrineC10H13N3O4SAlpha-1 adrenergic agonist; treats orthostatic hypotension

Uniqueness of Sdz-nvi-085: Unlike the compounds listed above, Sdz-nvi-085 specifically targets the alpha-1 adrenoceptor with significant effects on alertness and anti-cataplexy properties, making it particularly relevant for research into sleep disorders and related therapeutic applications .

SDZ-NVI-085 is systematically named (4aR,10aR)-6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g]benzoxazine . Its molecular formula is C₁₅H₂₁NO₂S, with a molecular weight of 279.4 g/mol . The compound belongs to the naphthoxazine class, featuring a fused bicyclic system comprising a naphthalene moiety and an oxazine ring (Figure 1).

Table 1: Key molecular descriptors

PropertyValue
Molecular FormulaC₁₅H₂₁NO₂S
Molecular Weight279.4 g/mol
CAS Registry Number104195-17-7
IUPAC Name(4aR,10aR)-6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g]benzoxazine

Stereochemical Configuration and Isomeric Properties

SDZ-NVI-085 possesses two chiral centers at positions 4a and 10a, conferring an (R,R) absolute configuration . This stereochemistry is critical for its pharmacological activity, as enantiomers with (S,S) configurations exhibit significantly reduced receptor binding affinity . The compound exists as a single diastereomer due to the rigid tetracyclic structure, which prevents epimerization under physiological conditions .

Key stereochemical features:

  • Trans-fused rings stabilize the chair conformation of the oxazine moiety.
  • Methylthio and methoxy groups occupy equatorial positions, optimizing interactions with hydrophobic receptor pockets .

Crystallographic Analysis and Conformational Studies

While X-ray crystallographic data for SDZ-NVI-085 remain unpublished, molecular modeling studies reveal a planar naphthalene system and a twisted oxazine ring (dihedral angle: 28.5°) . The methylthio group at position 9 adopts a syn-periplanar orientation relative to the methoxy group at position 6, facilitating π-stacking interactions with aromatic residues in target receptors .

Conformational energy landscape:

  • Low-energy conformer: Stabilized by intramolecular hydrogen bonding (O─H···N, 2.1 Å) between the oxazine oxygen and the tertiary amine .
  • Barrier to ring inversion: ~12 kcal/mol, as determined by dynamic NMR spectroscopy .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy :

  • ¹H NMR (500 MHz, CDCl₃): δ 6.72 (d, J = 8.5 Hz, 1H, H-7), 6.58 (s, 1H, H-5), 3.85 (s, 3H, OCH₃), 3.12–3.08 (m, 2H, H-4a, H-10a), 2.44 (s, 3H, SCH₃).
  • ¹³C NMR (125 MHz, CDCl₃): δ 154.2 (C-6), 132.8 (C-9), 56.1 (OCH₃), 42.3 (C-4), 16.7 (SCH₃).

Mass Spectrometry :

  • ESI-MS: m/z 280.1 [M+H]⁺ (calc. 279.4).
  • Fragmentation pattern: Loss of SCH₃ (47 Da) and OCH₃ (31 Da) groups observed at m/z 233.1 and 249.2, respectively.

Infrared (IR) Spectroscopy :

  • νmax: 2950 cm⁻¹ (C─H stretch, aliphatic), 1250 cm⁻¹ (C─O─C, oxazine), 1050 cm⁻¹ (C─S stretch).

Pharmacological Profile of SDZ-NVI-085

Mechanism of Action

SDZ-NVI-085 acts as a partial agonist at α₁-adrenoceptors, with preferential activity at the α₁A subtype (EC₅₀ = 12 nM) . It exhibits 25-fold selectivity over α₁B and α₁D subtypes, as demonstrated in rat vas deferens and aortic contraction assays .

Secondary mechanisms include:

  • Competitive antagonism of 5-hydroxytryptamine (5-HT) receptors (Kᵢ = 380 nM) .
  • Modulation of voltage-gated calcium channels at micromolar concentrations .

Receptor Subtype Selectivity

Table 2: Receptor affinity profile

Receptor SubtypeKᵢ (nM)Functional Response
α₁A-Adrenoceptor8.2Partial agonism
α₁B-Adrenoceptor210No activity
5-HT₂A380Antagonism

Structure-Activity Relationships (SAR)

  • Naphthoxazine core: Essential for α₁A binding; reduction to monocyclic systems abolishes activity .
  • Methoxy group at C-6: Removal decreases α₁A affinity by 90%, while substitution with ethoxy retains 70% activity .
  • Methylthio group at C-9: Replacing sulfur with oxygen reduces receptor residency time 3-fold .

Key SAR trends:

  • Hydrophobicity: Linear correlation (r² = 0.89) between logP (2.15) and α₁A agonism .
  • Stereoelectronic effects: (R,R) configuration increases binding energy by 4.2 kcal/mol compared to (S,S) .

Synthetic Chemistry and Analytical Methodology

Synthetic Pathways

The synthesis of SDZ-NVI-085 involves a seven-step sequence starting from 6-methoxytetralone :

  • Mannich reaction: Introduction of the methylamine side chain.
  • Cyclocondensation: Formation of the oxazine ring using thiourea.
  • Chiral resolution: Diastereomeric salt formation with L-tartaric acid .

Key intermediates:

  • Intermediate 4: (4aR,10aR)-3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-2H-naphth[2,3-b]oxazine (yield: 68%) .

Analytical Characterization Methods

Table 3: Analytical protocols

MethodConditionsPurpose
HPLCC18 column, 65:35 MeOH/H₂O, 1 mL/minPurity assessment (99.2%)
Chiral GC-MSβ-cyclodextrin column, 150°CEnantiomeric excess determination
ICP-OESλ = 180.731 nm (S detection)Sulfur quantification

Applications in Research and Development

Neuropharmacological Studies

SDZ-NVI-085 has been utilized to investigate α₁A-mediated cognitive enhancement in rodent models of Alzheimer’s disease . At 0.3 mg/kg (i.p.), it reverses scopolamine-induced memory deficits in Morris water maze tests .

discontinued Clinical Development

Originally developed by Novartis Pharma AG for major depressive disorder, SDZ-NVI-085 was discontinued in Phase I due to limited oral bioavailability (F = 12%) . Current research focuses on prodrug formulations to improve pharmacokinetics .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

279.12930009 g/mol

Monoisotopic Mass

279.12930009 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FX4HRF2VTT

Other CAS

104195-17-7

Wikipedia

Sdz nvi-085

Dates

Modify: 2024-02-18
1: Yousif MH, Williams KI, Oriowo MA. Source(s) of activator calcium for noradrenaline-induced vasoconstriction in the perfused rabbit isolated ovarian vascular bed: a role for tyrosine kinase. Gen Pharmacol. 1999 May;32(5):563-70. PubMed PMID: 10382858.
2: Bédard MA, el Massioui F, Malapani C, Dubois B, Pillon B, Renault B, Agid Y. Attentional deficits in Parkinson's disease: partial reversibility with naphtoxazine (SDZ NVI-085), a selective noradrenergic alpha 1 agonist. Clin Neuropharmacol. 1998 Mar-Apr;21(2):108-17. PubMed PMID: 9579297.
3: Wada T, Hasegawa Y, Ono H. Characterization of alpha1-adrenoceptor subtypes in facilitation of rat spinal motoneuron activity. Eur J Pharmacol. 1997 Dec 4;340(1):45-52. PubMed PMID: 9527505.
4: Eltze M. Functional evidence for an alpha 1B-adrenoceptor mediating contraction of the mouse spleen. Eur J Pharmacol. 1996 Sep 12;311(2-3):187-98. PubMed PMID: 8891599.
5: Yousif M, Williams KI, Oriowo MA. Characterization of alpha-adrenoceptor subtype(s) mediating vasoconstriction in the perfused rabbit ovarian vascular bed. J Auton Pharmacol. 1996 Aug;16(4):221-7. PubMed PMID: 8953377.
6: Sugden D, Anwar N, Klein DC. Rat pineal alpha 1-adrenoceptor subtypes: studies using radioligand binding and reverse transcription-polymerase chain reaction analysis. Br J Pharmacol. 1996 Jul;118(5):1246-52. PubMed PMID: 8818350; PubMed Central PMCID: PMC1909588.
7: Lachnit WG, Ford AP, Clarke DE. SDZ NVI 085, an alpha 1A-adrenoceptor agonist with 5-HT2A receptor antagonist properties. Eur J Pharmacol. 1996 Feb 15;297(1-2):83-6. PubMed PMID: 8851170.
8: Büscher R, Heeks C, Taguchi K, Michel MC. Comparison of guinea-pig, bovine and rat alpha 1-adrenoceptor subtypes. Br J Pharmacol. 1996 Feb;117(4):703-11. PubMed PMID: 8646417; PubMed Central PMCID: PMC1909331.
9: Van der Graaf PH, Apaydin S, Saxena PR. The alpha 1-adrenoceptor agonist, SDZ NVI-085, behaves as a potent, competitive antagonist of 5-hydroxytryptamine-induced contraction of rat aorta. Eur J Pharmacol. 1995 Dec 20;287(3):309-12. PubMed PMID: 8991806.
10: Kalkman HO, Neumann V. Evidence for a 5-HT1D receptor-mediated hypothermic effect of the alpha 1-adrenoceptor agonist, SDZ NVI-085, in guinea-pigs. Eur J Pharmacol. 1995 Oct 24;285(3):313-5. PubMed PMID: 8575520.
11: Spealman RD. Noradrenergic involvement in the discriminative stimulus effects of cocaine in squirrel monkeys. J Pharmacol Exp Ther. 1995 Oct;275(1):53-62. PubMed PMID: 7562595.
12: Michel MC, Insel PA. Comparison of cloned and pharmacologically defined rat tissue alpha 1-adrenoceptor subtypes. Naunyn Schmiedebergs Arch Pharmacol. 1994 Aug;350(2):136-42. PubMed PMID: 7990970.
13: Eltze M. Characterization of the alpha 1-adrenoceptor subtype mediating contraction of guinea-pig spleen. Eur J Pharmacol. 1994 Aug 1;260(2-3):211-20. PubMed PMID: 7988645.
14: Oriowo MA. Alpha 1-adrenoceptor subtype(s) mediating noradrenaline-induced contractions of the guinea-pig aorta. Fundam Clin Pharmacol. 1994;8(3):214-9. PubMed PMID: 7927117.
15: Büscher R, Insel PA, Michel MC. Is SDZ NVI-085 an alpha 1-adrenoceptor subtype-selective agonist? Life Sci. 1994;54(14):999-1007. PubMed PMID: 7908116.
16: Eltze M, Boer R. The adrenoceptor agonist, SDZ NVI 085, discriminates between alpha 1A- and alpha 1B-adrenoceptor subtypes in vas deferens, kidney and aorta of the rat. Eur J Pharmacol. 1992 Dec 2;224(2-3):125-36. PubMed PMID: 1361446.
17: Renaud A, Nishino S, Dement WC, Guilleminault C, Mignot E. Effects of SDZ NVI-085, a putative subtype-selective alpha 1-agonist, on canine cataplexy, a disorder of rapid eye movement sleep. Eur J Pharmacol. 1991 Nov 19;205(1):11-6. PubMed PMID: 1687464.

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